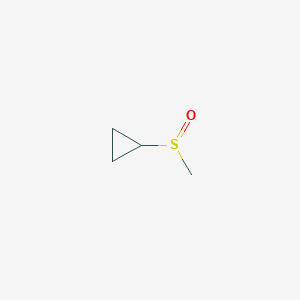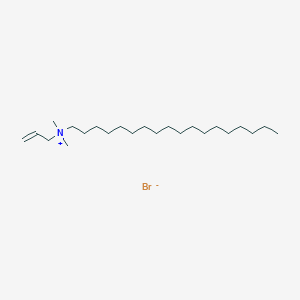![molecular formula C18H22O4 B14450302 5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol CAS No. 77614-09-6](/img/no-structure.png)
5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two ethyl groups and two methoxy groups attached to the biphenyl core, along with two hydroxyl groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-dimethoxy-5,5’-diethylbiphenyl.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways.
Signal Transduction: It may modulate signal transduction pathways related to cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethoxy-5,5’-diethylbiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
5,5’-Dimethyl-3,3’-dimethoxybiphenyl: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both ethyl and methoxy groups along with hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
| 77614-09-6 | |
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-ethyl-2-(5-ethyl-2-hydroxy-3-methoxyphenyl)-6-methoxyphenol |
InChI |
InChI=1S/C18H22O4/c1-5-11-7-13(17(19)15(9-11)21-3)14-8-12(6-2)10-16(22-4)18(14)20/h7-10,19-20H,5-6H2,1-4H3 |
InChI-Schlüssel |
VEDGCOJRGCIQFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

acetonitrile](/img/structure/B14450252.png)




